Structural Differentiation: C-13 Carboxyl Group vs. 4-epi-Vancosamine Trisaccharide Extension in Pluraflavins A/B
Pluraflavin E carries a carboxyl group (–COOH) at position 13 of the anthraquinone-γ-pyrone ring system, whereas Pluraflavins A and B possess an additional 4-epi-vancosamine sugar unit at this position, forming a trisaccharide chain [1]. This substitution fundamentally alters the glycosylation architecture: Pluraflavin E contains a disaccharide (rhodosamine–oliose) while Pluraflavins A and B contain a trisaccharide (rhodosamine–oliose–4-epi-vancosamine). The molecular formula difference is substantial: Pluraflavin E (C₃₆H₄₁NO₁₄, MW 711.7) vs. Pluraflavin A (C₄₃H₅₄N₂O₁₄, MW 798.9) vs. Pluraflavin B (C₄₃H₅₆N₂O₁₅, MW 816.9) [1].
| Evidence Dimension | Glycosylation pattern and molecular formula at position 13 |
|---|---|
| Target Compound Data | Carboxyl group (–COOH); disaccharide (rhodosamine–oliose); C₃₆H₄₁NO₁₄; MW 711.7 Da |
| Comparator Or Baseline | Pluraflavin A: 4-epi-vancosamine trisaccharide; C₄₃H₅₄N₂O₁₄; MW 798.9 Da. Pluraflavin B: 4-epi-vancosamine trisaccharide; C₄₃H₅₆N₂O₁₅; MW 816.9 Da |
| Quantified Difference | MW difference: 87.2 Da less than Pluraflavin A; 105.2 Da less than Pluraflavin B. One fewer sugar unit (disaccharide vs. trisaccharide). |
| Conditions | Structures elucidated by 2D NMR (COSY, HMBC, HMQC) and mass spectrometry (ESI-MS) in the original isolation paper [1]. |
Why This Matters
The absence of the third sugar unit in Pluraflavin E reduces molecular weight by >10% and eliminates a key hydrogen-bonding and steric recognition element, which impacts target binding, cellular permeability, and pharmacokinetic distribution compared to Pluraflavins A/B.
- [1] Vértesy L, Barbone FP, Cashmen E, Decker H, Ehrlich K, Jordan B, Knauf M, Schummer D, Segeth MP, Wink J, Seibert G. Pluraflavins, potent antitumor antibiotics from Saccharothrix sp. DSM 12931. J Antibiot (Tokyo). 2001 Sep;54(9):718-29. PMID: 11714228. View Source
